molecular formula C5H4N6O3 B12355971 2-Amino-8-nitro-1,5-dihydropurin-6-one

2-Amino-8-nitro-1,5-dihydropurin-6-one

Cat. No.: B12355971
M. Wt: 196.12 g/mol
InChI Key: LOVMRWYXRLZROJ-UHFFFAOYSA-N
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Description

2-Amino-8-nitro-1,5-dihydropurin-6-one is a purine derivative with significant importance in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-nitro-1,5-dihydropurin-6-one typically involves the nitration of a purine derivative followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing advanced chemical engineering techniques to optimize the reaction conditions and maximize output. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-nitro-1,5-dihydropurin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

Scientific Research Applications

2-Amino-8-nitro-1,5-dihydropurin-6-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with nucleic acids and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-8-nitro-1,5-dihydropurin-6-one involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to specific sites on these molecules, altering their structure and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives such as:

Uniqueness

2-Amino-8-nitro-1,5-dihydropurin-6-one is unique due to its specific nitro and amino functional groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds may not .

Properties

Molecular Formula

C5H4N6O3

Molecular Weight

196.12 g/mol

IUPAC Name

2-amino-8-nitro-1,5-dihydropurin-6-one

InChI

InChI=1S/C5H4N6O3/c6-4-8-2-1(3(12)10-4)7-5(9-2)11(13)14/h1H,(H3,6,7,8,9,10,12)

InChI Key

LOVMRWYXRLZROJ-UHFFFAOYSA-N

Canonical SMILES

C12C(=O)NC(=NC1=NC(=N2)[N+](=O)[O-])N

Origin of Product

United States

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